N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
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Description
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The bicyclic structure of the compound suggests that it may interact with its targets in a highly specific and stereoselective manner .
Pharmacokinetics
The compound’s bicyclic structure suggests it may have unique pharmacokinetic properties, but more research is needed to determine its bioavailability and other ADME characteristics .
Biological Activity
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its complex bicyclic structure, which contributes to its unique biological activity. Its molecular formula is C13H18N4O with a molecular weight of approximately 250.31 g/mol. The presence of the tetrahydro-pyran and pyrazole moieties is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) and other cellular pathways:
- GPCR Modulation : The compound has been shown to modulate the activity of specific GPCRs, which play crucial roles in numerous physiological processes including neurotransmission and hormone regulation .
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .
- Receptor Binding : Binding assays reveal that it can selectively bind to certain receptors, potentially influencing pathways related to pain perception and mood regulation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines, highlighting its potential as an anticancer agent:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 15 | Induction of apoptosis |
A549 (Lung) | 10 | Cell cycle arrest |
HeLa (Cervical) | 12 | Inhibition of proliferation |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption.
Case Studies
Several case studies have been documented regarding the therapeutic potential of this compound:
- Anti-Cancer Activity : A study involving MCF7 cells showed that treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .
- Neuroprotective Effects : Another study highlighted its neuroprotective properties in models of neurodegeneration, suggesting possible applications in treating conditions like Alzheimer's disease .
- Anti-inflammatory Properties : Research has indicated that the compound can reduce pro-inflammatory cytokine levels in vitro, supporting its use in inflammatory disorders .
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(15-8-11-1-2-12(15)7-11)18-13-9-17-19(10-13)14-3-5-21-6-4-14/h1-2,9-12,14-15H,3-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMNYOFNTNBZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3CC4CC3C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.